![molecular formula C7H10N2O2 B074732 Methyl 2-cyano-3-(dimethylamino)acrylate CAS No. 1187-27-5](/img/structure/B74732.png)
Methyl 2-cyano-3-(dimethylamino)acrylate
Overview
Description
“Methyl 2-cyano-3-(dimethylamino)acrylate” is an organic compound with the molecular formula C7H10N2O2 . It is a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of “Methyl 2-cyano-3-(dimethylamino)acrylate” can be achieved through the following steps :Molecular Structure Analysis
The molecular structure of “Methyl 2-cyano-3-(dimethylamino)acrylate” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a colorless to pale yellow liquid . It has a low boiling point and viscosity . It is combustible and can dissolve in some organic solvents . The compound is sensitive to light and air .Scientific Research Applications
Chemical Synthesis
“Methyl 2-cyano-3-(dimethylamino)acrylate” is widely used in the field of chemical synthesis . It plays a crucial role in the formation of various chemical compounds, contributing to the advancement of chemical research.
Preparation of Polymers
This compound can also be used in the preparation of polymers . Specifically, it is used in the creation of photo-initiated polymer chemicals. These polymers have a wide range of applications, including coatings, adhesives, and various types of resins.
Research Use
“Methyl 2-cyano-3-(dimethylamino)acrylate” is primarily used for research purposes . It is not intended for diagnostic or therapeutic use, indicating its role in experimental settings.
Safety and Hazards
Mechanism of Action
Target of Action
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . .
Mode of Action
As a Brønsted base, it can accept a hydron from a donor
Action Environment
“Methyl 2-cyano-3-(dimethylamino)acrylate” is a colorless to pale yellow liquid . It is combustible and can dissolve in some organic solvents . The compound is sensitive to light and air . These environmental factors may influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-cyano-3-(dimethylamino)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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